6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride
Overview
Description
Synthesis Analysis
Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .Scientific Research Applications
1. Fluorescent Probe for Monitoring pH Changes 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride has been used as a fluorescent probe for monitoring pH changes . This probe has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time . It has been used for real-time imaging of pH changes in yeast .
Organic Chemical Synthesis Intermediate
8-Bromo-6-chloroimidazo[1,2-a]pyridine, a related compound, is used as an organic chemical synthesis intermediate . It’s reasonable to assume that 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride could have similar applications.
3. Fluorescence Imaging in Biomedical Science and Biology Fluorescent probes based on organic small molecules like 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride have played significant roles in biomedical science and biology . They are non-invasive, highly sensitive, and selective .
Detection of Various Ions
N-bridgehead heterocycles, which include 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride, have been used to detect various ions such as Cu2+, Hg2+, and SO2 .
properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridin-8-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O.2ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;;/h1-4,11H;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAFJFPKWGNMAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)O)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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